molecular formula C12H12N2O B354223 (1-methyl-1H-imidazol-2-yl)(4-methylphenyl)methanone CAS No. 893779-02-7

(1-methyl-1H-imidazol-2-yl)(4-methylphenyl)methanone

Cat. No. B354223
CAS RN: 893779-02-7
M. Wt: 200.24g/mol
InChI Key: OLXRMWVCVOVDEL-UHFFFAOYSA-N
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Description

“(1-methyl-1H-imidazol-2-yl)(4-methylphenyl)methanone” is an organic intermediate . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Synthesis Analysis

The synthesis of “this compound” derivatives can be achieved by treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or by treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride . The alcohols produced in this process can be converted into the carbonyl compounds via the corresponding quaternary salts .


Molecular Structure Analysis

The stable (1-methyl-1H-imidazol-2-yl) methanol system, R-C(OH)-C=N-CH=CH-NCH3, can be regarded as a masked form of the carbonyl group as well as a synthon of the group .


Chemical Reactions Analysis

The alcohols produced in the synthesis process were convertible into the carbonyl compounds via the corresponding quaternary salts . This indicates that the compound can undergo a variety of chemical reactions, particularly those involving the carbonyl group.

Scientific Research Applications

Crystal Structure Analysis

A study on V-shaped ligands with N-heterocycles, including bis(4-(1H-imidazol-1-yl) phenyl)methanone, explored their synthesis, characterization, and crystal structures. The research demonstrated the ligands' three-dimensional networking in crystal structures through various intermolecular interactions, providing insights into the structural basis for their applications in material science and coordination chemistry (Wang et al., 2017).

Synthesis and Characterization

Another significant contribution to this field is the development of efficient synthesis methods for related compounds, such as the potent BACE1 inhibitor for Alzheimer's Disease treatment. This study showcases the practical applications in medicinal chemistry through innovative synthetic routes (Zhou et al., 2009).

Antimicrobial and Antioxidant Activities

Research on imidazole-containing compounds, such as (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one, has highlighted their potential antimicrobial properties against pathogens like Aspergillus fumigatus. This underscores the importance of these compounds in developing new antimicrobial agents (Bailey & Ashburn, 2021).

Electrochemical and Optical Properties

The synthesis and characterization of oligobenzimidazoles and their electrochemical, electrical, optical, thermal, and rectification properties have been studied. These findings reveal the compounds' potential applications in electronic and photonic devices, showcasing their versatility beyond mere structural interests (Anand & Muthusamy, 2018).

Corrosion Inhibition

Imidazole-based molecules have demonstrated efficacy in inhibiting carbon steel corrosion in acidic mediums. This application is critical in industrial settings, where material durability and longevity are paramount. The study combines experimental and molecular modeling approaches to elucidate the mechanisms behind corrosion inhibition, providing a pathway for developing more effective corrosion inhibitors (Costa et al., 2021).

properties

IUPAC Name

(1-methylimidazol-2-yl)-(4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-9-3-5-10(6-4-9)11(15)12-13-7-8-14(12)2/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLXRMWVCVOVDEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=NC=CN2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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